molecular formula C16H26N2O4 B2900906 Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate CAS No. 1894988-79-4

Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate

Cat. No.: B2900906
CAS No.: 1894988-79-4
M. Wt: 310.394
InChI Key: DLOGCMDQCAJYFN-UHFFFAOYSA-N
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Description

Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the diketopyrrolopyrrole (DPP) family, which is renowned for its stability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate typically involves the reaction of diethyl succinate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl groups to protect the carboxylate functionalities during the reaction process . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate is a complex organic compound with the molecular formula C16H26N2O4C_{16}H_{26}N_{2}O_{4} and a molecular weight of 310.39 g/mol. This compound features a bicyclic structure that includes both pyrrole and pyrrolo rings, contributing to its unique chemical properties and potential biological activities. It is classified as a pro-drug, necessitating metabolic activation within the body to exert its therapeutic effects.

Structural Characteristics

The compound's structure is characterized by:

  • Bicyclic Framework : Incorporates pyrrole and pyrrolo groups.
  • Carboxylate Functionalities : Present in its dicarboxylate form, which may influence its biological interactions.
  • Tert-butyl Groups : These groups serve to enhance solubility and stability.

Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes that are crucial for cellular functions.
  • Receptor Interaction : Engaging with cellular receptors to modulate physiological responses.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Similar compounds in the pyrrole family have shown efficacy against various pathogens:

  • Gram-positive Bacteria : Research has indicated potential effectiveness against strains such as Staphylococcus aureus and Mycobacterium smegmatis.
  • Minimum Inhibitory Concentrations (MIC) : For related pyrrole compounds, MIC values have been reported as low as 0.5 μg/mL against certain bacteria .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    • A study highlighted the antibacterial properties of pyrrole derivatives, noting significant activity against resistant strains of bacteria (e.g., MRSA). This compound was suggested for further investigation due to its structural similarities with effective compounds .
  • Antitumor Activity :
    • Another research avenue explored the anticancer potential of pyrrole derivatives. Compounds similar to this compound showed promise in inhibiting tumor cell proliferation in vitro.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to other related compounds:

Compound NameCAS NumberSimilarityKey Features
This compound1894988-79-4-Unique bicyclic structure with dicarboxylate groups
Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate85838-94-40.90Contains a pyridine ring instead of pyrrole
Tert-butyl (4-aminobut-2-en-1-yl)carbamate1807939-98-50.87Features an amino group
Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate55750-49-70.77Contains dioxo functionalities

The structural uniqueness of di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole allows it to exhibit distinct chemical reactivity and biological properties compared to these similar compounds.

Properties

IUPAC Name

ditert-butyl 1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-15(2,3)21-13(19)17-7-11-9-18(10-12(11)8-17)14(20)22-16(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOGCMDQCAJYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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